molecular formula C13H12O3S B8757681 (2-(Phenylsulfonyl)phenyl)methanol

(2-(Phenylsulfonyl)phenyl)methanol

Cat. No.: B8757681
M. Wt: 248.30 g/mol
InChI Key: NRVAQRRPKPYWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Phenylsulfonyl)phenyl)methanol (CAS: 25890-25-9) is an organosulfur compound featuring a hydroxymethyl group (-CH2OH) attached to a biphenyl scaffold substituted with a phenylsulfonyl group at the ortho position. The sulfonyl group (-SO2-) is electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

[2-(benzenesulfonyl)phenyl]methanol

InChI

InChI=1S/C13H12O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2

InChI Key

NRVAQRRPKPYWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-(Phenylsulfonyl)phenyl)methanol with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Notable Properties
This compound 25890-25-9 C13H12O3S 248.29 Solid* Sulfonyl, Hydroxymethyl High polarity due to -SO2-; potential antimicrobial activity
[2-(Phenylsulfanyl)phenyl]methanol 1527-14-6 C13H12OS 216.30 Liquid Sulfanyl (-S-), Hydroxymethyl Lower polarity; boiling point: 348°C
(2-Phenoxyphenyl)methanol 13807-84-6 C13H12O2 200.24 Solid Phenoxy (-O-), Hydroxymethyl Electron-rich aromatic system
(2-Chlorophenyl)(diphenylphosphoryl)-methanol N/A C19H16ClO2P 342.75 Solid Phosphoryl (-PO-), Chloro Used as a ligand in catalysis; stereochemical rigidity

*Inferred from analogs; direct data unavailable.

Key Observations:
  • Electronic Effects: The sulfonyl group in the target compound increases polarity and acidity of the hydroxymethyl group compared to sulfanyl or phenoxy analogs. This enhances solubility in polar solvents and may influence reactivity in nucleophilic substitutions .
  • Thermal Stability : Sulfonyl-containing compounds generally exhibit higher thermal stability than sulfanyl derivatives due to stronger S=O bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.